molecular formula C13H12ClN3O3S B3017972 1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine CAS No. 587852-86-6

1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine

Cat. No.: B3017972
CAS No.: 587852-86-6
M. Wt: 325.77
InChI Key: YSSCJSZEFBLRIZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, sodium methoxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine can be compared with other benzothiophene derivatives and piperazine-containing compounds:

The uniqueness of this compound lies in its specific combination of a benzothiophene ring with chloro and nitro substituents and a piperazine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-chloro-6-nitro-1-benzothiophen-2-yl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c14-11-9-2-1-8(17(19)20)7-10(9)21-12(11)13(18)16-5-3-15-4-6-16/h1-2,7,15H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSCJSZEFBLRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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